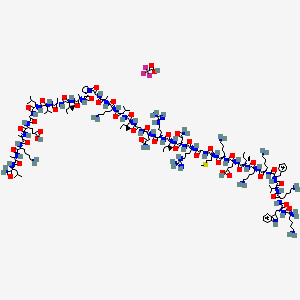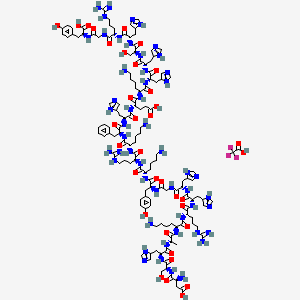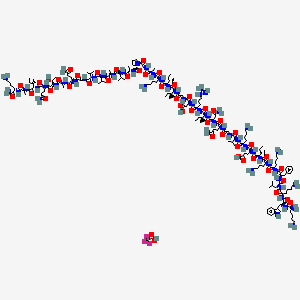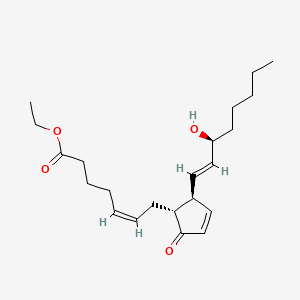![molecular formula C19H14Cl2N2O3 B10829903 2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)
2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AK-42 is a novel, potent, and specific inhibitor of the chloride channel CLC-2. It displays unprecedented selectivity over CLC-1, the closest CLC-2 homolog, and exhibits no off-target engagement against a panel of 61 common channels, receptors, and transporters expressed in brain tissue . The molecular formula of AK-42 is C20H15Cl2NO3, and it has a molecular weight of 388.24 g/mol .
Preparation Methods
The synthetic route includes four main steps, which involve various reaction conditions and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by the producing company or research institution.
Chemical Reactions Analysis
AK-42 undergoes several types of chemical reactions, including:
Oxidation: AK-42 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on AK-42 to yield reduced forms of the compound.
Scientific Research Applications
AK-42 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AK-42 is used as a tool to study the properties and functions of chloride channels, particularly CLC-2.
Biology: In biological research, AK-42 is used to investigate the role of CLC-2 in various physiological processes, including cell volume regulation and ion homeostasis.
Industry: AK-42 can be used in the development of new drugs and therapeutic agents targeting chloride channels.
Mechanism of Action
AK-42 exerts its effects by specifically inhibiting the CLC-2 chloride channel. It binds to an extracellular vestibule above the channel pore, blocking the passage of chloride ions. This inhibition is highly selective, with AK-42 showing over 1,000-fold selectivity for CLC-2 over CLC-1 . The molecular targets involved in this mechanism include key residues in the CLC-2 channel that interact with AK-42, preventing chloride ion transport .
Comparison with Similar Compounds
AK-42 is unique in its high selectivity and potency as a CLC-2 inhibitor. Similar compounds include:
5-Fluorouracil: Used in the treatment of actinic keratosis, it has different targets and mechanisms of action compared to AK-42.
Imiquimod: An immune response modifier used in dermatology, it also has a different mechanism of action and targets.
Tirbanibulin: Another compound used for actinic keratosis, it differs significantly from AK-42 in terms of its chemical structure and application.
AK-42 stands out due to its unprecedented selectivity and lack of off-target effects, making it a valuable tool in chloride channel research and potential therapeutic applications .
Properties
Molecular Formula |
C19H14Cl2N2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-phenylmethoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-14-8-9-15(26-11-12-5-2-1-3-6-12)16(21)17(14)23-18-13(19(24)25)7-4-10-22-18/h1-10H,11H2,(H,22,23)(H,24,25) |
InChI Key |
AYGDOYFDJDUPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)NC3=C(C=CC=N3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)
![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)


![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)



![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)

